Fmoc-DL-Nle-OH

Description

Contextualizing Norleucine Derivatives in Peptide Science

The use of norleucine derivatives in peptide synthesis is significant for several reasons:

Probing Structure and Function: By substituting natural amino acids with norleucine, researchers can investigate the specific roles of those residues in protein folding, stability, and biological activity. ontosight.ailifetein.com

Improving Peptide Stability: Methionine is susceptible to oxidation, which can inactivate a peptide. Replacing it with the more stable norleucine can enhance the shelf-life and robustness of synthetic peptides. thermofisher.comcaltech.edu

Internal Standard: Due to its absence in most naturally occurring proteins, norleucine serves as an excellent internal standard for amino acid analysis, aiding in the accurate quantification of other amino acids. fiveable.me

Norleucine derivatives, such as those modified with protecting groups or reactive moieties, are crucial building blocks in the synthesis of peptides with novel properties and for studying biological processes. ontosight.ai

The Significance of the Fmoc Protecting Group Strategy in Synthetic Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines, widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.orgtcichemicals.com Its introduction by Carpino and Han in 1970 marked a significant advancement in peptide chemistry. altabioscience.comnih.gov

The Fmoc strategy offers several advantages over the older Boc (tert-butyloxycarbonyl) strategy, which relies on acid for deprotection: americanpeptidesociety.orgcreative-peptides.com

Mild Deprotection Conditions: The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF. wikipedia.orgamericanpeptidesociety.org This is less harsh than the strong acids (like trifluoroacetic acid or hydrogen fluoride) required to remove the Boc group, which can damage sensitive peptide sequences or modifications. nih.govamericanpeptidesociety.org

Orthogonality: The Fmoc group is stable to the acidic conditions used to cleave side-chain protecting groups and the final peptide from the resin support. altabioscience.comseplite.com This "orthogonality" prevents premature deprotection and side reactions, leading to higher purity and yield of the final peptide. altabioscience.comnih.gov

Automation and Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance. nih.gov This allows for real-time monitoring of the deprotection step, making the process easily adaptable for automated peptide synthesizers. seplite.comnih.gov

Compatibility with Modified Peptides: The mild conditions of Fmoc chemistry are compatible with a wide range of post-translationally modified amino acids, such as those that are glycosylated or phosphorylated, which are often unstable under the harsh acidic conditions of Boc chemistry. nih.gov

These attributes have made the Fmoc strategy the method of choice for the synthesis of many peptides, especially long and complex ones. altabioscience.comnih.gov

Scope and Research Imperatives for Fmoc-DL-Nle-OH in Advanced Chemical Synthesis

Research imperatives for this compound and its individual enantiomers include:

Peptide and Protein Engineering: The incorporation of norleucine into peptides and proteins allows for the creation of novel structures with enhanced stability or altered biological activity. chemimpex.comchemimpex.comncats.io Fmoc-protected norleucine is a key reagent in this field.

Drug Discovery: Synthetic peptides are increasingly important as therapeutic agents. chemimpex.comnih.gov The use of non-natural amino acids like norleucine can improve the pharmacokinetic properties of peptide drugs.

Biomaterials Science: The unique properties of norleucine-containing peptides make them suitable for the development of new biomaterials and drug delivery systems. chemimpex.com

Mechanistic Studies: The synthesis of peptides containing norleucine is crucial for studying enzyme mechanisms and protein-protein interactions. caltech.edu

Historical Trajectory and Current Paradigms in Fmoc-Mediated Peptide Chemistry

The development of chemical peptide synthesis has been a continuous process of refinement. peptide-li.comresearchgate.net The introduction of the first practical protecting group, the Z group, in 1932, was a major step forward. publish.csiro.au This was followed by the development of the acid-labile Boc group, which became a cornerstone of Merrifield's revolutionary solid-phase peptide synthesis (SPPS) in the 1960s. peptide-li.comresearchgate.netpublish.csiro.au

However, the Boc/Bzl strategy had its limitations, including the use of harsh acids that could lead to side reactions and degradation of the peptide. publish.csiro.au The introduction of the base-labile Fmoc group in 1970 offered a milder and more orthogonal approach. nih.govpublish.csiro.au Initially, its advantages were not fully appreciated, but by the late 1970s and into the 1980s, the Fmoc/tBu strategy was increasingly adopted for SPPS. nih.govnih.gov By the mid-1990s, Fmoc chemistry had become the dominant method in many laboratories. nih.gov

Current research in Fmoc-SPPS focuses on overcoming remaining challenges, such as the aggregation of long peptide chains during synthesis and the formation of aspartimide side products. nih.gov Innovations include the use of microwave-assisted synthesis to speed up reactions, the development of new resins and solvents to improve solubility, and the use of pseudoprolines to disrupt secondary structures that lead to aggregation. nih.gov The continuous development of new protecting groups and synthetic methodologies ensures that Fmoc chemistry remains a powerful and evolving tool for creating complex peptides for a wide range of scientific applications. nih.govpeptide-li.comresearchgate.net

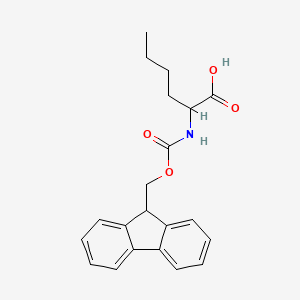

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFCFPNRQDANPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144701-20-2 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Considerations

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-DL-Nle-OH as a Building Block

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides, and this compound is a readily available and suitable building block for this process. sigmaaldrich.cnsigmaaldrich.comspringernature.comnih.gov The Fmoc/tBu strategy is a cornerstone of modern SPPS, where the temporary Fmoc protecting group is removed under basic conditions, while acid-labile groups protect the amino acid side chains. rsc.org

Optimization of Coupling Efficiencies and Reaction Kinetics in SPPS

Reaction kinetics in SPPS are diffusion-controlled, meaning a resin that swells more effectively will allow for faster diffusion of reagents, leading to shorter reaction times and more complete conversions. iris-biotech.de While traditional SPPS is often performed at room temperature, elevating the temperature, for instance to 80°C, can significantly speed up reaction kinetics. vapourtec.com Automated flow-based peptide synthesizers often utilize elevated temperatures (e.g., 90°C) to accelerate the process. scispace.com

The choice of coupling reagent is also paramount. Reagents like HATU and PyAOP have been identified as optimal activators in automated fast-flow peptide synthesis. scispace.com For manual synthesis, activating the amino acid with reagents such as Oxyma and DIC before coupling is a common practice. chapman.edu The progress of the coupling reaction can be monitored by testing for the disappearance of free amino groups on the resin, often using a ninhydrin (B49086) test. iris-biotech.descielo.org.mx

Table 1: Factors Influencing Coupling Efficiency and Kinetics in SPPS

| Factor | Influence on Synthesis | Key Considerations |

| Resin Swelling | Affects reagent diffusion and reaction rates. iris-biotech.de | Higher swelling leads to faster kinetics. Polystyrene resins swell significantly in solvents like DCM. iris-biotech.de |

| Temperature | Higher temperatures increase reaction kinetics. vapourtec.comscispace.com | Can exacerbate side reactions like aspartimide formation. uzh.chmesalabs.com |

| Coupling Reagents | Activate the carboxylic acid for amide bond formation. | HATU and PyAOP are effective for automated synthesis. scispace.com DIC/Oxyma is common for manual methods. chapman.edu |

| Solvent | Solubilizes reagents and swells the resin. | DMF is a common solvent, but greener alternatives are being explored. rsc.orgmdpi.com |

| Monitoring | Ensures reaction completion. | Ninhydrin test for free amines is a standard method. iris-biotech.descielo.org.mx |

Methodological Advancements in Fmoc Deprotection Strategies for this compound Incorporations

The removal of the Fmoc group is a critical step that requires careful optimization to ensure complete deprotection without inducing side reactions. mdpi.comresearchgate.net The standard method involves treating the resin-bound peptide with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in N,N-dimethylformamide (DMF). genscript.com

While piperidine is effective, concerns over its toxicity and potential to cause side reactions have prompted research into alternative reagents. mdpi.comresearchgate.net Several alternatives have been investigated, each with its own set of advantages and disadvantages.

Piperazine (B1678402) (PZ): A weaker base than piperidine, piperazine has been shown to be effective at removing the Fmoc group while suppressing aspartimide formation. biotage.com However, its lower basicity can lead to slower deprotection kinetics. mdpi.com To counteract this, a combination of 5% piperazine with 0.5-1% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF has been shown to rival the speed of 20% piperidine. rsc.org

Dipropylamine (DPA): This reagent has been reported to significantly reduce aspartimide formation compared to piperidine, especially at elevated temperatures (60°C). acs.org

4-Methylpiperidine (B120128): Studies have shown that 4-methylpiperidine is an efficient reagent for Fmoc removal, with reaction rates faster than 3-methyl- and 2-methyl-piperidine. scielo.org.mxresearchgate.net

Pyrrolidine: This base allows for Fmoc removal in less polar solvent mixtures, expanding the range of "green" solvents for SPPS. acs.org

Neutral Hydrogenation: A novel method for Fmoc deprotection under neutral conditions involves Pd/C-catalyzed hydrogenation. nih.govresearchgate.net This approach is particularly valuable for synthesizing peptides with sensitive functional groups that are incompatible with basic deprotection conditions. researchgate.netresearchgate.net

Table 2: Comparison of Fmoc Deprotection Reagents

| Reagent/Condition | Concentration/Solvent | Key Features |

| Piperidine | 20-50% in DMF genscript.com | Standard, effective, but can induce side reactions. peptide.combiotage.com |

| Piperazine/DBU | 5% Piperazine, 1% DBU in DMF rsc.org | Fast deprotection, reduced aspartimide formation. biotage.comrsc.org |

| Dipropylamine (DPA) | 25% in DMF acs.org | Reduces aspartimide formation, especially at high temperatures. acs.org |

| 4-Methylpiperidine | 20% in DMF scielo.org.mx | Efficient alternative to piperidine. scielo.org.mxresearchgate.net |

| Pyrrolidine | Varies acs.org | Enables use of less polar, "greener" solvents. acs.org |

| Pd/C Hydrogenation | H₂ (3 atm), Pd/C, CH₃CN nih.gov | Neutral conditions, suitable for sensitive peptides. nih.govresearchgate.netresearchgate.net |

Aspartimide formation is a significant side reaction that can occur during Fmoc deprotection, particularly when an aspartic acid residue is followed by a sterically unhindered amino acid like glycine (B1666218). biotage.comrsc.org This intramolecular cyclization can lead to a mixture of undesired α- and β-peptides. iris-biotech.de Several strategies have been developed to minimize this problem:

Modified Deprotection Cocktails: Adding an acidic additive to the piperidine solution can suppress aspartimide formation. The addition of 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to be effective. biotage.com More recently, adding a small amount of formic acid to the deprotection solution has also been reported to suppress this side reaction. peptide.comrsc.org

Alternative Bases: Using weaker bases like piperazine or more sterically hindered bases like DPA can reduce the rate of aspartimide formation. biotage.comacs.org However, strong, non-nucleophilic bases like DBU, when used alone, can actually promote aspartimide formation. peptide.compeptide.com

Side-Chain Protecting Groups: Employing bulkier protecting groups on the aspartic acid side chain can sterically hinder the cyclization reaction. researchgate.netbiotage.com

Backbone Protection: Protecting the amide backbone nitrogen with groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent aspartimide formation, but this can also reduce coupling efficiency. researchgate.netrsc.org

Investigation of Novel Deprotection Reagents and Conditions

Resin Selection and Functionalization for this compound Initiated Syntheses

The choice of solid support is a critical first step in SPPS. peptide.com The resin's properties, particularly its loading capacity and the nature of its linker, dictate the scale of the synthesis and the conditions required for final cleavage. iris-biotech.debiotage.com

For the synthesis of peptide acids using the Fmoc strategy, Wang and 2-chlorotrityl (2-ClTrt) resins are commonly used. peptide.comappliedpolytech.com For peptide amides, Rink Amide and Sieber amide resins are the standards. peptide.com

The loading of the resin, expressed in mmol/g, determines the quantity of peptide that can be synthesized. iris-biotech.de

High-loading resins (1.3-2.0 mmol/g) are suitable for short peptides (<10 amino acids). peptide.com

Standard-loading resins (0.5-1.2 mmol/g) are typically used for peptides of 10-20 amino acids. peptide.com

Low-loading resins (0.1-0.4 mmol/g) are preferred for long or difficult sequences (>30 amino acids) to minimize interchain aggregation and other side reactions by providing more reaction space. iris-biotech.depeptide.combiotage.com

Functionalization, the process of attaching the first amino acid to the resin, must be performed carefully to avoid side reactions like racemization. For resins with hydroxymethyl linkers (e.g., Wang resin), esterification can be achieved using methods like the symmetrical anhydride (B1165640)/DMAP or MSNT/MeIm activation. merckmillipore.comsigmaaldrich.com However, for sensitive amino acids, using a pre-loaded resin or a trityl-based linker like 2-ClTrt resin is recommended, as loading these supports does not require activation of the amino acid's carboxyl group, thus preventing enantiomerization. appliedpolytech.comsigmaaldrich.comsigmaaldrich.com

Solution-Phase Synthetic Approaches for this compound Derived Constructs

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for large-scale production and the synthesis of short peptide segments. peptide.comresearchgate.net In SolPS, all reactions are carried out in a homogeneous solution, and purification is performed after each step.

A key challenge in Fmoc-based SolPS is the removal of the dibenzofulvene (DBF)-piperidine adduct byproduct. google.com One approach to overcome this is the use of tris(2-aminoethyl)amine (B1216632) (TAEA) for Fmoc removal. The resulting Fmoc-TAEA conjugate can be removed by washing with an aqueous buffer. researchgate.net

Recent advancements have focused on developing rapid, continuous solution-phase methods. One such method utilizes propylphosphonic anhydride (T3P®) as a coupling reagent, which allows for peptide bond formation in minutes with high efficiency and no epimerization, generating water-soluble byproducts that are easily removed. mdpi.com This approach can be applied iteratively, with one-pot coupling and deprotection steps, streamlining the synthesis process. mdpi.com

Enantioselective Synthesis Pathways for Chiral Norleucine Analogs

The production of enantiomerically pure norleucine and its derivatives is paramount for their application in pharmaceuticals and biochemical research. Enantioselective synthesis ensures the desired stereochemistry, which is often directly linked to biological activity.

Catalytic Asymmetric Synthesis of Norleucine Stereoisomers

Catalytic asymmetric synthesis provides an efficient route to chiral norleucine stereoisomers, minimizing the need for chiral auxiliaries or resolving agents. A notable approach involves the alkylation of chiral glycine equivalents. For instance, the asymmetric synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine has been achieved with a total yield of 82.4% over three steps, resulting in an enantiomeric purity of 99%. mdpi.com This method utilizes a chiral Ni(II) complex of a glycine Schiff base, which is alkylated with CF₃(CH₂)₃I. mdpi.comresearchgate.net While phase-transfer catalysis (PTC) is often preferred for such alkylations due to reduced byproduct formation, it was found to be ineffective for this specific alkylating reagent, necessitating homogeneous conditions. mdpi.com

Another powerful strategy is the rhodium-catalyzed hydroamination, which has been successfully employed for the synthesis of Fmoc-protected D-norleucine. researchgate.net Furthermore, transition metal-catalyzed asymmetric hydrogenation represents a direct and atom-economical method for accessing chiral compounds. researchgate.net The use of chiral catalysts, such as those based on ruthenium, rhodium, iridium, and palladium, is central to these transformations. researchgate.net

The Mukaiyama aldol (B89426) reaction, when performed asymmetrically, also offers a pathway to chiral precursors of norleucine analogs. mdpi.com For example, a catalytic asymmetric Mukaiyama aldol reaction using a Ti(iOPr)₄/(S)-BINOL/LiCl system has been used to generate key intermediates with high diastereoselectivity and enantioselectivity. mdpi.com

Table 1: Examples of Catalytic Asymmetric Synthesis for Norleucine Analogs

| Method | Catalyst/Reagent | Product | Yield | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|---|

| Asymmetric Alkylation | Chiral Ni(II) complex of glycine Schiff base | Fmoc-(S)-6,6,6-trifluoro-norleucine | 82.4% (total) | 99% ee | mdpi.com |

| Rhodium-Catalyzed Hydroamination | Rhodium catalyst | Fmoc-D-norleucine | - | - | researchgate.net |

Biomimetic and Chemoenzymatic Strategies for Enantiopure Derivatives

Biomimetic and chemoenzymatic approaches leverage the high selectivity of biological systems to produce enantiopure norleucine derivatives. These methods often involve enzymes or engineered biological systems.

One strategy involves substituting methionine residues in proteins with L-norleucine (Nle), a close structural analog. chemrxiv.org This has been demonstrated in the synthesis of a mutant myoglobin (B1173299) (BsMbNle), where all methionines were replaced with norleucine. chemrxiv.org This substitution can enhance the protein's resistance to oxidative degradation. chinesechemsoc.org The synthesis of such proteins can be achieved through automated flow synthesis of polypeptides followed by purification, refolding, and reconstitution. chemrxiv.org

Enzymatic tandem reactions provide another powerful route. For example, a one-pot, two-step biocatalytic process using a PLP-dependent branched-chain amino acid aminotransferase (BCAT) can convert aldol adducts into γ-hydroxy-α-amino acid derivatives. acs.org The regeneration of the amine donor, such as L-glutamate, can be coupled with another enzyme like aspartate aminotransferase (AspAT). acs.org

The use of L-amino acid deaminase (LAAD) in combination with a D-amino acid aminotransferase (DAAT) has been employed to produce optically pure D-amino acids, including D-norleucine, with high yields (64% to 99%) and enantiomeric excesses (up to 99%). mdpi.com

Furthermore, chemoenzymatic synthesis has been utilized to create glycosylated analogs of peptides containing norleucine. For instance, glycosylated parathyroid hormone (PTH(1-34)) analogs, where methionine is replaced by norleucine, have been synthesized to improve in vivo stability. chinesechemsoc.org This involves the convergent glycosylation of a GlcNAc-modified peptide with a complex N-glycan oxazoline, catalyzed by an Endo-M mutant enzyme. chinesechemsoc.org

Table 2: Chemoenzymatic Approaches for Norleucine Derivatives

| Method | Enzyme/System | Application/Product | Key Features | Reference |

|---|---|---|---|---|

| Protein Synthesis | Automated flow peptide synthesis | Myoglobin with Nle replacing Met (BsMbNle) | Enhanced stability against oxidation | chemrxiv.orgchinesechemsoc.org |

| Tandem Enzymatic Reaction | Branched-chain amino acid aminotransferase (BCAT) & Aspartate aminotransferase (AspAT) | γ-Hydroxy-α-amino acid derivatives | One-pot, two-step biocatalytic conversion | acs.org |

| Stereoinversion | L-amino acid deaminase (LAAD) & D-amino acid aminotransferase (DAAT) | Optically pure D-norleucine | High yields and enantiomeric excess | mdpi.com |

Derivatization Chemistry and Analog Development

Functionalization Strategies for Fmoc-DL-Nle-OH

The functionalization of this compound primarily revolves around the strategic manipulation of its α-amino group (protected as Fmoc), its C-terminal carboxylic acid, and, in some cases, the terminal methyl group of the norleucine side chain. These strategies are fundamental to its application in Solid-Phase Peptide Synthesis (SPPS) and other synthetic methodologies. sigmaaldrich.cnsigmaaldrich.comspringernature.comnih.gov

The core of this compound's utility lies in the temporary nature of the Fmoc protecting group. This group is stable under acidic conditions but can be readily cleaved using a base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), to reveal the free amine. nih.govnih.govacs.org This free amine is then available for coupling with the carboxylic acid of another amino acid, a process that is repeated to elongate a peptide chain.

The carboxylic acid group is the other primary site for functionalization. It is typically activated to facilitate the formation of an amide bond with the free amine of another amino acid or a resin support in SPPS. nih.govrsc.org Common activation reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or uronium/aminium salts such as HBTU, HATU, and HCTU to improve efficiency and minimize side reactions. nih.govrsc.org

Beyond standard peptide coupling, the carboxylic acid can be converted into other functional groups. For instance, it can be reduced to an alcohol or converted to an ester. These modifications can alter the resulting peptide's solubility, stability, and pharmacokinetic properties.

While the n-butyl side chain of norleucine is generally considered chemically inert, advanced strategies can target it for functionalization. For example, hydroxylation at the terminal position (omega-hydroxylation) can create a new site for conjugation. chempep.com This allows for the attachment of molecules like polyethylene (B3416737) glycol (PEG) or other moieties to create peptide conjugates with altered properties. acs.org

A summary of key functionalization reactions is presented below:

| Functional Group | Reaction Type | Reagents & Conditions | Resulting Structure |

| α-Amino (Fmoc) | Deprotection | 20-50% Piperidine in DMF | Free α-amino group |

| Carboxylic Acid | Peptide Coupling (Amidation) | HBTU, DIEA, or other coupling agents | Peptide bond formation |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester derivative |

| Side Chain | ω-Hydroxylation | Specific enzymatic or chemical oxidation | Hydroxylated norleucine |

Synthesis of this compound Conjugates and Probes

The principles of functionalization are directly applied to synthesize a variety of conjugates and probes. By attaching reporter molecules like fluorophores, biotin (B1667282), or metal chelators to this compound, researchers can create tools for studying biological processes.

The 9-fluorenylmethoxycarbonyl (Fmoc) group itself possesses inherent fluorescence. ontosight.ai This property is often exploited to monitor the progress of solid-phase peptide synthesis; the cleavage of the Fmoc group at each step releases a fluorescent byproduct that can be quantified to ensure the coupling reaction has gone to completion. ontosight.ai

More sophisticated fluorescent probes can be created by coupling a fluorescent dye to the norleucine molecule. This is typically done by reacting the free amine of a deprotected norleucine derivative with an activated ester of the dye or by coupling the carboxylic acid of this compound to an amine-containing fluorophore. These fluorescently labeled amino acids can then be incorporated into peptides to study protein-protein interactions, enzyme activity, or cellular localization. researchgate.netthermofisher.com For example, automated pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) is a well-established method for creating highly fluorescent derivatives for sensitive analysis by HPLC. thermofisher.comthermoscientific.frnih.gov

Similarly, biotin can be conjugated to this compound. The resulting Fmoc-DL-Nle(Biotin)-OH can be incorporated into a peptide sequence. The biotin tag then allows for high-affinity capture of the peptide and its binding partners using streptavidin-coated surfaces or beads, a common technique in pull-down assays and proteomics.

Metal-complex conjugates are another important class of derivatives. This compound can be incorporated into a peptide sequence that also includes chelating amino acids. Alternatively, a chelating moiety can be directly attached to the norleucine side chain. These conjugates are used in applications ranging from bioimaging to the development of radiopharmaceuticals. uni-regensburg.de

| Conjugate/Probe Type | Synthetic Strategy | Example Application |

| Fluorescent Probe | Coupling a fluorophore (e.g., via NHS-ester chemistry) to the N-terminus or a functionalized side chain. | Real-time monitoring of peptide synthesis, FRET assays. ontosight.aithermofisher.com |

| Biotin Conjugate | Attaching biotin to the N-terminus or side chain. | Affinity purification, pull-down assays. acs.org |

| PEGylated Peptide | Conjugating polyethylene glycol (PEG) chains to the peptide. | Improving solubility and in vivo half-life. acs.org |

| Metal-Complex | Incorporating a metal-chelating moiety. | Bioimaging, radiopharmaceuticals. uni-regensburg.de |

Design and Synthesis of Conformationally Constrained Analogs

Controlling the three-dimensional structure of peptides is crucial for enhancing their biological activity and stability. This compound can be used as a scaffold to synthesize conformationally constrained analogs. Norleucine itself, when substituted for residues like arginine, has been shown to increase the alpha-helical character of peptides, which can contribute to biological activity. nih.gov

One common strategy involves creating cyclic peptides. A linear peptide containing this compound can be synthesized on a solid support. After selective deprotection of side-chain functional groups, a cyclization reaction (e.g., forming an amide or disulfide bond) can be performed to create a rigid cyclic structure.

Another approach is to introduce modifications that restrict bond rotation within the amino acid itself. For example, α-methylation (substituting a methyl group for the α-hydrogen) can significantly limit the conformational freedom of the peptide backbone. The synthesis of Fmoc-α-Me-Nle-OH has been reported for this purpose. unipd.it

Furthermore, norleucine analogs can be incorporated into more complex constrained structures, such as bicyclic peptides. For instance, the synthesis of 2-propyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been described as a conformationally constrained analog of norleucine. csic.es These constrained mimetics are valuable for probing the bioactive conformations of peptides and for designing peptidomimetics with improved pharmacological properties. acs.orgmdpi.com

| Constraint Strategy | Method | Impact on Structure |

| Cyclization | Head-to-tail or side-chain-to-side-chain lactamization. | Macrocyclic structure with reduced flexibility. |

| α-Methylation | Synthesis of Fmoc-α-Me-Nle-OH. unipd.it | Restricted phi (φ) and psi (ψ) backbone dihedral angles. |

| Bicyclic Analogs | Synthesis of azabicyclo[2.2.1]heptane derivatives. csic.es | Rigid, defined three-dimensional orientation of side chains. |

| Peptide Stapling | Incorporating unnatural alkenyl amino acids for ring-closing metathesis. researchgate.net | Stabilization of α-helical secondary structure. |

Applications in Peptide and Peptidomimetic Research

Integration of Fmoc-DL-Nle-OH into Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. The use of unnatural amino acids like norleucine is a cornerstone of peptidomimetic design.

A primary limitation of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. iiitd.edu.in The incorporation of non-canonical amino acids is a key strategy to overcome this challenge. iiitd.edu.inresearchgate.net Research has shown that replacing proteolytically susceptible amino acids, such as methionine, with norleucine can significantly increase a peptide's resistance to enzymatic cleavage. iiitd.edu.in For instance, the development of synthetic apelin-12 analogues, where methionine is replaced by norleucine (Nle), was pursued to enhance proteolytic stability for potential therapeutic applications in heart failure. iiitd.edu.in

The introduction of such modifications can lead to peptidomimetics with improved in vivo stability and better pharmacokinetic profiles. acs.org This enhanced stability is crucial for the development of effective antimicrobial peptides (AMPs), where proteolytic degradation is a major hurdle in their translation into therapeutics. mdpi.com The design of peptidomimetics using building blocks like Fmoc-triazine amino acids, which are conceptually similar to using Fmoc-Nle-OH to alter structure, has resulted in compounds with enhanced proteolytic stability. mdpi.comnih.gov

This compound is a valuable building block for synthesizing peptides with modified backbones and novel side-chain scaffolds. nih.gov The replacement of the standard amide bond is a widely used approach in peptide mimicry to create structures with new conformational properties. nih.gov

Scientists have designed and synthesized peptidomimetics using unnatural, Fmoc-protected amino acids, such as 1,3,5-triazine-based units, to create unique amphipathic structures. researchgate.netmdpi.com These building blocks allow for the construction of novel scaffolds where the side chains are arranged in specific spatial orientations to achieve desired biological activity. mdpi.com Furthermore, strategies such as side-chain-to-side-chain cyclization can incorporate unnatural amino acids like norleucine. researchgate.net This technique creates conformationally constrained cyclic peptides, which often exhibit higher stability and receptor selectivity. researchgate.net

Enhancing Proteolytic Stability and Pharmacokinetic Properties of Peptidomimetics

Utilization in Combinatorial Library Synthesis for Biological Screening

Combinatorial chemistry, particularly the synthesis of peptide libraries, is a powerful tool for discovering new biologically active molecules. americanpeptidesociety.org Fmoc-Nle-OH is frequently included in the set of amino acids used to generate these vast libraries. The "split-mix" synthesis method on a solid support allows for the creation of millions of unique peptide sequences, each contained on a single resin bead. americanpeptidesociety.org

These libraries, containing both natural and unnatural residues like norleucine, are then screened against biological targets to identify "hits"—peptides with high binding affinity or inhibitory activity. americanpeptidesociety.org

Targeting K-Ras: In the development of inhibitors for the oncoprotein K-Ras, a combinatorial library of bicyclic peptides was synthesized. This library utilized a diverse set of 26 amino acids, which included Fmoc-L-Nle-OH, to generate a theoretical diversity of 2.4 x 10⁷ compounds. acs.org

Targeting hMcl-1: A focused combinatorial library of approximately 125,000 compounds was synthesized and screened using NMR to find ligands for the antiapoptotic protein hMcl-1. nih.govacs.org The library was created using an isokinetic mixture of Fmoc-amino acids, where the molar percentage of each building block was adjusted based on its reactivity. Fmoc-Nle-OH was included in this mixture. nih.govacs.org

Isokinetic Mixture Composition for Library Synthesis

The following table details the molar percentage (mol %) of various Fmoc-amino acids, including Fmoc-Nle-OH, used to prepare an isokinetic mixture for combinatorial library synthesis, as reported in research targeting hMcl-1. nih.govacs.org

| Fmoc-Amino Acid | Mol % |

| Fmoc-Ala-OH | 3.4 |

| Fmoc-Arg(Pbf)-OH | 6.5 |

| Fmoc-Asn(Trt)-OH | 5.3 |

| Fmoc-Asp(O-t-Bu)-OH | 3.5 |

| Fmoc-Glu(O-t-Bu)-OH | 3.6 |

| Fmoc-Gln(Trt)-OH | 5.3 |

| Fmoc-Gly-OH | 2.9 |

| Fmoc-His(Trt)-OH | 3.5 |

| Fmoc-Ile-OH | 17.4 |

| Fmoc-Leu-OH | 4.9 |

| Fmoc-Lys(Boc)-OH | 6.2 |

| Fmoc-Nle-OH | 3.8 |

| Fmoc-Phe-OH | 2.5 |

| Fmoc-Pro-OH | 4.3 |

| Fmoc-Ser(O-t-Bu)-OH | 2.8 |

| Fmoc-Thr(O-t-Bu)-OH | 4.8 |

| Fmoc-Trp(Boc)-OH | 3.8 |

| Fmoc-Tyr(O-t-Bu)-OH | 4.1 |

| Fmoc-Val-OH | 11.3 |

Contributions to Chemical Biology Probes and Tools

This compound and its derivatives are essential for creating chemical probes and molecular tools used to investigate complex biological processes. These synthetic molecules allow researchers to study protein function and modifications in ways that are not possible with standard biological techniques.

Protein engineering involves modifying protein structures to enhance or alter their function, often aided by a toolbox of chemical methods. numberanalytics.comcuni.cz Unnatural amino acids are a key component of this toolbox, enabling the site-specific installation of probes, labels, or other chemical moieties. cuni.cz

A significant application is in the creation of probes to study protein-protein interactions and post-translational modifications. For example, sulfonium-based probes have been developed as mimics of methylated lysine (B10760008) to study the "reader" proteins that recognize this important epigenetic mark. acs.org The initial synthesis of these molecular tools was based on the alkylation of a methionine-containing peptide, a process that required the laborious synthesis of the unnatural amino acid Fmoc-NleSme-OH, a norleucine derivative. acs.org This highlights the role of norleucine-based building blocks in constructing sophisticated probes for protein engineering and chemical biology studies. acs.org

Post-translational modifications (PTMs) are critical for regulating protein function, but many are chemically labile, making them difficult to study. researchgate.net A powerful strategy is to synthesize peptides containing non-hydrolyzable mimics of these PTMs. Fmoc-Nle-OH serves as a versatile scaffold for creating such mimics. By chemically modifying the side chain of norleucine, researchers can generate stable analogues of modified amino acids.

Phospholysine Mimics: The phosphoramidate (B1195095) bond in phospholysine (pLys) is inherently unstable. To overcome this, researchers have synthesized non-hydrolyzable pLys mimics. One approach involved the synthesis of the building block Fmoc-Nle(OPO(OH)(OBn))-OH , a phosphorylated norleucine derivative, for incorporation into peptides via solid-phase peptide synthesis. researchgate.net These stable mimics are invaluable for studying the structure and function of proteins regulated by lysine phosphorylation. researchgate.net

Arginylation Studies: Protein arginylation is an understudied PTM. To facilitate research in this area, methods have been developed for the chemical synthesis of peptides containing site-specific glutamate (B1630785) arginylation. nih.gov The synthesis protocols for these modified peptides and related peptide libraries utilize a range of reagents, including Fmoc-L-Nle-OH , demonstrating its utility in creating tools to probe this specific PTM. nih.gov

Applications of Fmoc-Nle-OH Derivatives in PTM Research

This table summarizes the use of Fmoc-Nle-OH and its derivatives in creating tools to study specific post-translational modifications.

| PTM Target | Fmoc-Nle-OH Derivative/Use | Research Goal |

| Lysine Phosphorylation | Fmoc-Nle(OPO(OH)(OBn))-OH | Synthesis of a non-hydrolyzable phospholysine mimic to enable structural and functional studies of an unstable PTM. researchgate.net |

| Lysine Methylation | Fmoc-NleSme-OH | Synthesis of sulfonium (B1226848) probes that act as mimics of methylated lysine to study "reader" domain interactions. acs.org |

| Glutamate Arginylation | Fmoc-L-Nle-OH | Included as a building block in the synthesis of arginylated peptides and libraries for photocrosslinking and pull-down applications to study this PTM. nih.gov |

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Fmoc Deprotection Mechanisms in the Context of Norleucine

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a fundamental step in solid-phase peptide synthesis (SPPS) that enables the sequential addition of amino acids. mdpi.com This deprotection is achieved through a base-catalyzed β-elimination mechanism. researchgate.net The process is not specific to norleucine and applies generally to all Nα-Fmoc protected amino acids, including Fmoc-DL-Nle-OH. nih.govacs.org

The reaction proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism:

Proton Abstraction: A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorene (B118485) ring. mdpi.comrsc.org This is the rate-determining step.

Elimination and Amine Liberation: The resulting carbanion is unstable and undergoes rapid elimination, cleaving the C-O bond to release the free α-amino group of the norleucine residue, carbon dioxide, and dibenzofulvene (DBF). researchgate.netrsc.org

The liberated DBF is a highly reactive electrophile that can undergo side reactions, such as attaching to the newly deprotected amine. rsc.org To prevent this, the deprotection reagent, such as piperidine, is used in excess to act as a scavenger, trapping the DBF to form a stable and soluble adduct that can be easily washed away. scielo.org.mxspringernature.comwikipedia.org

While a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the standard, other bases have been investigated to optimize deprotection or mitigate side reactions. wikipedia.org The choice of base can influence the reaction kinetics and the potential for side reactions. researchgate.net For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can accelerate Fmoc removal, which is beneficial for sterically hindered couplings or aggregated sequences. peptide.com However, since DBU does not trap the DBF byproduct, a nucleophilic scavenger is still required. peptide.com

| Reagent | Typical Concentration | Mechanism/Key Features | Advantages | Disadvantages |

|---|---|---|---|---|

| Piperidine | 20-30% in DMF | Secondary amine; acts as both base and scavenger for DBF. scielo.org.mxspringernature.com | Efficient, reliable, and well-established. wikipedia.org | Can induce side reactions like aspartimide formation in sensitive sequences; regulated substance. researchgate.netresearchgate.net |

| Piperazine (B1678402) | 5-6% in DMF | Weaker secondary amine; can be used with DBU. rsc.orgresearchgate.net | Reduces aspartimide formation compared to piperidine. researchgate.netbiotage.com | Slower deprotection kinetics than piperidine. mdpi.com |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1-2% in DMF (often with a scavenger) | Strong, non-nucleophilic amidine base. peptide.com | Very rapid deprotection, useful for difficult sequences. peptide.com | Does not scavenge DBF; can strongly promote side reactions like aspartimide formation and racemization. peptide.compeptide.com |

| 4-Methylpiperidine (B120128) (4MP) | 20% in DMF | Piperidine analog with similar pKa. scielo.org.mx | Performance is comparable to piperidine; can be an alternative regarding toxicity and handling. mdpi.com | Shares many of the same drawbacks as piperidine. |

Mechanistic Insights into Amide Bond Formation with this compound

Following the deprotection of the N-terminus of the resin-bound peptide, the next step is the formation of a new peptide bond by coupling the carboxyl group of this compound. Due to the high kinetic stability of the amide bond, the carboxylic acid must first be activated to facilitate the reaction. embrapa.br This activation is the core of the coupling process.

The general mechanism involves two main stages:

Carboxyl Activation: The carboxylic acid of this compound is converted into a more reactive species. This is achieved using a coupling reagent. embrapa.bryoutube.com

With carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), the carboxyl group attacks the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea. iris-biotech.de To mitigate this, additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue HOAt are used to trap the O-acylisourea, converting it into a more stable and selective active ester (OBt or OAt ester). chempep.com

With aminium/phosphonium salts like HBTU, HATU, or PyBOP, the reagent first reacts with the deprotonated this compound (in the presence of a non-nucleophilic base like DIPEA) to form the corresponding OBt or OAt active ester in situ. embrapa.brchempep.com These reagents are highly efficient and are among the most popular for SPPS. bachem.com

Nucleophilic Acyl Substitution: The free amine of the resin-bound peptide chain acts as a nucleophile, attacking the carbonyl carbon of the activated this compound. embrapa.br This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond and releases the activating group (e.g., HOBt). libretexts.orglibretexts.org

| Coupling Reagent Class | Examples | Activation Mechanism | Notes |

|---|---|---|---|

| Carbodiimides | DCC, DIC | Forms a highly reactive O-acylisourea intermediate. Typically used with additives like HOBt or Oxyma Pure to improve efficiency and reduce racemization. bachem.com | DIC is often preferred in automated SPPS because its urea (B33335) byproduct is soluble, unlike that of DCC. bachem.com |

| Aminium/Onium Salts | HBTU, TBTU, HATU, COMU | Reacts with the carboxylate in the presence of a base to form an active ester (e.g., OBt or OAt ester) in situ. embrapa.brchempep.combachem.com | Highly efficient and fast-acting. HATU and COMU are particularly effective for difficult couplings and for minimizing racemization. chempep.combachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Similar to aminium salts, they form activated esters that readily react with the amine component. chempep.com | Very effective but can be more expensive. PyBOP is a common choice for challenging couplings. chempep.com |

Studies on Chirality Retention and Racemization Prevention during Synthesis

Maintaining the stereochemical integrity of the chiral center is paramount during peptide synthesis. Since this compound is a racemic mixture, this section addresses the general principles of racemization that apply to the L- or D-enantiomer during the coupling of a chiral Fmoc-amino acid. Racemization primarily occurs during the activation step of the coupling reaction. peptide.comnih.gov

The principal mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate. peptide.comresearchgate.net The α-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting enolate can then be protonated from either face, leading to a loss of stereochemical purity. peptide.com While norleucine is not among the amino acids most prone to racemization (like histidine or cysteine), the risk is always present and must be controlled. peptide.compeptide.com

Several strategies are employed to suppress racemization:

Use of Additives: Additives like HOBt and HOAt are highly effective at minimizing racemization. chempep.compeptide.com They rapidly convert the initial activated species (e.g., O-acylisourea) into an active ester, which is less prone to oxazolone (B7731731) formation. chempep.com

Choice of Coupling Reagent: Uronium/aminium reagents based on HOAt (like HATU) or Oxyma Pure (like COMU) are generally superior to HOBt-based reagents (like HBTU) in suppressing racemization, especially in difficult cases. bachem.com

Base Selection: The choice and amount of base used during coupling are critical. Strong, sterically hindered bases are preferred. However, bases like N,N-diisopropylethylamine (DIPEA) can promote racemization, especially when used in excess. chempep.com Weaker bases like N-methylmorpholine (NMM) or highly hindered bases like 2,4,6-collidine are recommended alternatives in sensitive couplings. chempep.combachem.com

Controlled Reaction Conditions: Lowering the reaction temperature and minimizing the time the amino acid spends in its activated state before coupling can also reduce the extent of racemization.

| Strategy | Method | Rationale |

|---|---|---|

| Use of Additives | Incorporate HOBt, HOAt, or Oxyma Pure into the coupling reaction. chempep.compeptide.com | Forms active esters that are less susceptible to oxazolone formation than other activated intermediates (e.g., O-acylisourea). |

| Coupling Reagent Choice | Employ HATU, COMU, or other modern uronium salts. bachem.com | These reagents are designed for high coupling efficiency and low racemization potential. |

| Base Selection | Use weaker bases like NMM or sterically hindered bases like collidine instead of DIPEA. chempep.comluxembourg-bio.com | Reduces the rate of α-proton abstraction from the activated amino acid. |

| Pre-activation Time | Minimize the time between activation of the amino acid and its addition to the resin. | Reduces the opportunity for the activated intermediate to rearrange into the oxazolone. |

Analysis of Byproduct Formation and Purity Control Mechanisms

The purity of the final peptide is directly related to the efficiency of each coupling and deprotection cycle. The use of this compound, like any other amino acid derivative, is subject to the formation of several predictable byproducts.

Key byproducts in Fmoc-SPPS include:

Deletion Peptides: These arise from incomplete coupling or incomplete Fmoc deprotection, causing one or more amino acid residues to be missing from the target sequence. researchgate.netmdpi.com This can be caused by steric hindrance or peptide aggregation. mdpi.com

Insertion Peptides: The "double insertion" of an amino acid can occur if the Fmoc-amino acid starting material contains impurities like the free amino acid or if an excessive amount of coupling reagent is used. sigmaaldrich.comajpamc.com

Diketopiperazine (DKP) Formation: This is an intramolecular cyclization reaction that occurs after the deprotection of the second amino acid in the chain. researchgate.net The newly freed N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP and terminating the synthesis. peptide.com

Aspartimide Formation: In sequences containing aspartic acid, the peptide backbone nitrogen can attack the side-chain ester, forming a five-membered succinimide (B58015) ring. researchgate.netresearchgate.net This is a major issue as the ring can be opened by the deprotection base (e.g., piperidine) to yield a mixture of α- and β-aspartyl peptides, which are difficult to separate from the desired product. biotage.comiris-biotech.de While not a direct reaction of norleucine, it is a critical consideration for purity in any peptide that contains both Asp and Nle.

Purity control is a multi-faceted process:

High-Purity Reagents: Using highly pure Fmoc-amino acids is crucial. Impurities such as free amino acids or β-alanine derivatives (from the synthesis of the Fmoc group) can lead to insertion byproducts. sigmaaldrich.com Suppliers often provide detailed analyses of purity, including enantiomeric purity and the absence of critical impurities. sigmaaldrich.comajpamc.com

Optimized Protocols: Using optimized coupling and deprotection times, appropriate reagents for difficult sequences (e.g., HATU for sterically hindered couplings), and monitoring reaction completion (e.g., via a Kaiser test) can minimize byproduct formation.

Strategic Use of Protecting Groups: For sensitive sequences, specialized protecting groups can be used. For example, to prevent aspartimide formation, bulky protecting groups on the Asp side chain or backbone protection (e.g., Dmb) on the subsequent residue can be employed. biotage.comiris-biotech.de

| Byproduct | Cause | Prevention Strategy |

|---|---|---|

| Deletion Peptides | Incomplete coupling or deprotection. mdpi.com | Use more potent coupling reagents (e.g., HATU); extend reaction times; use chaotropic agents to disrupt aggregation; double couple/deprotect. chempep.compeptide.com |

| Insertion Peptides | Impurities in Fmoc-amino acid; excess reagents. sigmaaldrich.comajpamc.com | Use high-purity Fmoc-amino acids (≥99%); use precise stoichiometry. sigmaaldrich.comajpamc.com |

| Diketopiperazine (DKP) | Intramolecular cyclization of the resin-bound dipeptide. peptide.com | Use 2-chlorotrityl resin for the first two residues; introduce the first two amino acids as a pre-formed dipeptide unit. peptide.com |

| Aspartimide-Related Impurities | Base-catalyzed cyclization involving an Asp residue. researchgate.netresearchgate.net | Use bulky side-chain protecting groups for Asp; add HOBt to deprotection solution; use backbone protection (Dmb); use weaker bases like piperazine. biotage.comiris-biotech.de |

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Fmoc-DL-Nle-OH Derivatives

Spectroscopic methods are indispensable for confirming the identity and structure of this compound and its derivatives. While detailed spectroscopic data for this compound itself is specific to manufacturer datasheets, the characterization of peptides and peptidomimetics incorporating norleucine relies heavily on techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been employed to determine the occurrence of norleucine in proteins and modified peptides. nih.gov In the synthesis of peptidomimetics, Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to confirm the mass and purity of the synthesized peptides containing norleucine. ambeed.comambeed.com Time-resolved 1H NMR spectroscopy can be utilized to study the kinetics of peptide bond formation and the stability of active esters during solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. researchgate.net These techniques provide crucial information on the molecular weight and atomic connectivity, confirming that the Fmoc-norleucine moiety has been successfully incorporated or modified as intended.

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatography, especially High-Performance Liquid Chromatography (HPLC), is the cornerstone for assessing the purity of this compound and for the isolation and purification of norleucine-containing peptides. nih.govcsfarmacie.cz Reversed-phase HPLC (RP-HPLC) is the most common method, separating compounds based on their hydrophobicity.

The purity of synthesized peptides is typically analyzed by analytical HPLC, while preparative HPLC is used for purification. snmjournals.org For instance, peptides radiolabeled with Iodine-125 are purified by HPLC to separate the labeled product from unlabeled precursors and free iodine. snmjournals.org The stability of Fmoc-amino acid derivatives allows for their analysis and collection using semipreparative chromatographic methods. researchgate.net The choice of column, such as a C8 or C18, and the mobile phase composition are optimized to achieve efficient separation. researchgate.netconicet.gov.ar

Quantitative Analysis of Amino Acids via Fmoc Derivatization

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used derivatizing agent for the quantitative analysis of amino acids by HPLC. scielo.br The reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with the amino group of amino acids like norleucine yields a stable, highly fluorescent derivative that can be detected with high sensitivity. researchgate.netnih.govtandfonline.com

This pre-column derivatization technique is central to many automated amino acid analyzers. researchgate.net A common strategy involves a two-step derivatization where primary amino acids are first reacted with o-phthalaldehyde (B127526) (OPA), and then secondary amino acids are derivatized with FMOC. jasco-global.comtandfonline.com This allows for the simultaneous quantification of a wide range of amino acids in a single chromatographic run. jasco-global.comnih.gov The resulting Fmoc-amino acid derivatives are stable for extended periods (over 48 hours), which facilitates automated analysis of multiple samples. nih.gov Detection is typically performed using fluorescence or UV detectors, with detection limits in the femtomole to picomole range. nih.govtandfonline.comusp.org Optimization of reaction conditions, such as pH and reagent concentration, is crucial for achieving complete and reproducible derivatization. conicet.gov.arnih.govtandfonline.com

Table 1: Optimized Conditions for Amino Acid Derivatization with FMOC-Cl

| Parameter | Optimized Condition | Outcome | Source |

| pH | 9.20 - 11.4 | Ensures complete reaction and stable derivative formation. | conicet.gov.arnih.gov |

| Buffer | Borate Buffer (0.4 M) | Provides optimal pH environment for the reaction. | conicet.gov.arnih.gov |

| Reaction Time | 40 minutes (ambient temp) | Allows for complete derivatization of all amino acids. | nih.gov |

| Excess Reagent Removal | Reaction with 1-aminoadamantane or tyramine | Prevents interference from Fmoc-Cl hydrolysis products. | researchgate.netconicet.gov.ar |

| Detection Wavelength | 262 nm (UV) or 630 nm (Fluorescence) | Provides high sensitivity and reduces baseline noise. | nih.govtandfonline.comgoogle.com |

Development of Chiral Separation Methods for Norleucine Enantiomers

Separating the D- and L-enantiomers of norleucine is critical, as their biological activities can differ significantly. csfarmacie.czresearchgate.net High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for this purpose. csfarmacie.czsigmaaldrich.com

Macrocyclic glycopeptide antibiotics, such as teicoplanin and ristocetin (B1679390) A, are effective chiral selectors when bonded to silica (B1680970) to create CSPs. sigmaaldrich.commst.edu The Astec CHIROBIOTIC T column, which uses teicoplanin, has been successfully applied to the enantioseparation of Fmoc-norleucine enantiomers. sigmaaldrich.com Similarly, a CSP based on ristocetin A has been shown to resolve N-FMOC-norleucine, where the D-enantiomer elutes before the L-enantiomer in normal-phase mode. mst.edu

Another approach is Chiral Ligand Exchange Chromatography (CLEC), where a chiral selector, such as an L-amino acid derivative and a metal ion (e.g., Cu(II)), is added to the mobile phase. scielo.br This method has been used to resolve underivatized norleucine enantiomers on a standard reversed-phase column. The formation of transient diastereomeric complexes with different stabilities allows for their chromatographic separation. scielo.br Molecular dynamics simulations have also been used to investigate the chiral recognition mechanisms between dansylated norleucine enantiomers and molecular micelles used as pseudostationary phases in electrokinetic chromatography. nsf.gov

Table 2: HPLC Methods for Chiral Separation of Norleucine Enantiomers

| Method | Chiral Selector/Stationary Phase | Mobile Phase Example | Analyte Form | Source |

| Chiral Stationary Phase HPLC | Astec® CHIROBIOTIC® T (Teicoplanin-based) | Not specified | Fmoc-Norleucine | sigmaaldrich.comsigmaaldrich.com |

| Chiral Stationary Phase HPLC | Ristocetin A Covalently Bonded to Silica | Hexane/Ethanol/Acetic Acid/Triethylamine | N-Fmoc-Norleucine | mst.edu |

| Chiral Ligand Exchange Chromatography (CLEC) | N,N-dimethyl-L-phenylalanine + Cu(II) | Water/Methanol (80:20 v/v) | DL-Norleucine | scielo.br |

Advanced Characterization of Peptide/Peptidomimetic Constructs Incorporating this compound

Norleucine (Nle) is often used as a substitute for methionine (Met) in peptide synthesis to prevent oxidation-related side products and improve stability. researchgate.netsnmjournals.org The characterization of these Nle-containing peptides and peptidomimetics is crucial to confirm their structure and function. Solid-phase peptide synthesis (SPPS) using the Fmoc-strategy is a common method for creating these molecules. snmjournals.orgmdpi.com

After synthesis, the identity and purity of the peptides are confirmed using a combination of analytical HPLC and mass spectrometry. nih.govsnmjournals.org For example, in the development of a peptide with affinity for neuroblastoma cells, methionine was replaced by norleucine. The resulting peptide, Nle-p160-8-2, was characterized and showed improved binding capacity compared to the original peptide. snmjournals.org Similarly, in designing melanocortin receptor agonists, the potent and stable analog MT-II (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2) incorporates norleucine. upc.edu The design of such peptidomimetics often involves creating conformationally constrained analogs to enhance biological activity, and their characterization provides essential feedback for structure-activity relationship (SAR) studies. mdpi.comupc.edu These studies confirm that the incorporation of non-canonical amino acids like norleucine via Fmoc-chemistry is a viable strategy for developing peptides with improved properties. nih.gov

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry Approaches for Fmoc-DL-Nle-OH Synthesis and Application

The principles of green chemistry are becoming central to peptide synthesis to mitigate its significant environmental impact, primarily due to high solvent consumption. rsc.orgrsc.org Solid-phase peptide synthesis (SPPS), the standard method for incorporating residues like this compound, is notoriously solvent-intensive, particularly during the repetitive washing, coupling, and deprotection steps. rsc.orgpeptide.com

Key innovations are focused on minimizing this solvent usage. One promising strategy is the "in situ Fmoc removal" protocol. peptide.comtandfonline.com In a conventional Fmoc/tBu SPPS cycle, separate steps for coupling the Fmoc-amino acid and then removing the Fmoc group are each followed by extensive washing with solvents like dimethylformamide (DMF). peptide.com The in-situ approach combines these into a single step: after the coupling reaction is complete, a deprotection agent like piperidine (B6355638) is added directly to the coupling cocktail. rsc.orgpeptide.com This eliminates the intermediate washing stage, potentially reducing solvent consumption by as much as 75%. peptide.com Research has demonstrated that the deactivation of the active ester used for coupling is faster than the Fmoc removal, which prevents the undesirable double incorporation of the amino acid. peptide.com

Another major focus is the replacement of conventional, hazardous solvents with greener alternatives. usp.org Solvents are the largest component of waste in synthetic chemistry. csic.es Research is actively exploring benign and renewable solvents like γ-Valerolactone (GVL), which is derived from lignocellulosic biomass and is biodegradable. usp.orgunibo.it The development of protocols using such solvents for SPPS, including for the coupling of Fmoc-protected amino acids, is a critical step toward sustainable peptide manufacturing. usp.org

Further green innovations include the use of water as a solvent for SPPS, a significant challenge given the poor water solubility of standard Fmoc-amino acids. csic.es Technologies creating water-dispersible nanoparticles of Fmoc-amino acids are being explored to overcome this limitation. csic.es

Table 1: Green Chemistry Strategies in Fmoc-SPPS

| Strategy | Description | Key Advantage | Reference |

|---|---|---|---|

| In Situ Fmoc Removal | Combining the coupling and Fmoc-deprotection steps, eliminating the intermediate washing phase. | Reduces solvent waste by up to 75%. | rsc.orgpeptide.com |

| Green Solvents | Replacing conventional solvents (e.g., DMF) with eco-friendly alternatives like γ-Valerolactone (GVL). | Utilizes renewable, biodegradable, and less toxic solvents. | usp.orgunibo.it |

| Aqueous SPPS (ASPPS) | Using water as the primary solvent, often requiring specially prepared water-dispersible Fmoc-amino acid nanoparticles. | Eliminates hazardous organic solvents, representing the "greenest" solvent choice. | csic.es |

| Optimized Washing | Adding weak acids like OxymaPure to washing solvents to more efficiently remove deprotection reagents like piperidine. | Reduces the number of washing cycles needed, thereby saving solvent. | peptide.comtandfonline.com |

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling are indispensable tools for predicting and understanding the behavior of peptides containing non-proteinogenic residues like norleucine (Nle). springernature.commdpi.com These methods, which fall under the umbrella of molecular mechanics for large biomolecules, allow researchers to simulate the three-dimensional structure, dynamics, and interactions of peptides at an atomic level. springernature.com

When Nle is incorporated into a peptide sequence, it can alter the peptide's conformation and its binding affinity to biological targets. Molecular modeling helps elucidate these effects. For instance, in studies of peptide ligands for G protein-coupled receptors, Nle is often substituted for methionine to prevent oxidation. nih.gov Computational docking and molecular dynamics simulations are then used to model how the Nle-containing peptide binds to its receptor. These models are built using homology modeling, where the structure of a target receptor is predicted based on the known crystal structures of related proteins. nih.gov The resulting models of the peptide-receptor complex provide crucial insights into the specific amino acid interactions that govern binding and biological activity. mdpi.comnih.gov

Molecular dynamics simulations can also reveal the stability of peptide-protein complexes over time, affirming that the interactions observed in static docking models are maintained in a more dynamic, solution-like environment. researchgate.net By analyzing metrics such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can assess the stability of the ligand within the binding pocket. researchgate.net This computational insight is vital for the rational design of more potent and selective peptide therapeutics containing norleucine and other non-natural amino acids. mdpi.com

Table 2: Applications of Molecular Modeling in Norleucine-Containing Peptide Research

| Technique | Application | Information Gained | Reference |

|---|---|---|---|

| Homology Modeling | Generating a 3D structure of a target protein (e.g., a receptor) based on the known structure of a related protein. | Provides a structural template for subsequent docking studies. | nih.gov |

| Molecular Docking | Predicting the preferred orientation of a peptide when bound to its receptor to form a stable complex. | Identifies key binding interactions (hydrogen bonds, hydrophobic contacts) and predicts binding affinity. | mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulating the movement of atoms in the peptide-receptor complex over time. | Assesses the stability of the complex and the flexibility of different regions. | mdpi.comresearchgate.net |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features necessary for biological activity. | Aids in virtual screening of compound libraries to find new potential peptide drug candidates. | researchgate.net |

Expanding the Scope of Non-Proteinogenic Amino Acid Incorporations in Biologically Active Constructs

The incorporation of non-proteinogenic amino acids (NPAAs), such as norleucine, into peptide sequences is a powerful strategy for enhancing the therapeutic potential of peptides. nih.gov While peptides composed solely of the 20 natural amino acids can be effective, they often suffer from poor stability in the body due to rapid degradation by proteases. nih.govnih.gov Introducing NPAAs can fundamentally alter a peptide's properties, improving its stability, potency, and bioavailability. nih.govasymchem.com

NPAAs like norleucine, which are not encoded in the human genetic code, can make peptide backbones resistant to enzymatic cleavage. nih.govasm.org This increased proteolytic stability extends the half-life of the peptide in circulation, a critical factor for drug efficacy. asm.org Beyond stability, the unique side chains of NPAAs provide a vast chemical diversity that can be exploited to fine-tune a peptide's interaction with its biological target. nih.gov For example, modifying a peptide sequence with NPAAs can enhance its binding affinity for a receptor or improve its ability to disrupt a protein-protein interaction. nih.gov

The methods for incorporating NPAAs are diverse and expanding. Chemical synthesis, particularly automated solid-phase peptide synthesis (SPPS), is the most direct way to build peptides containing building blocks like this compound. bitesizebio.comasm.org Additionally, biological methods are advancing. Techniques like genetic code expansion allow for the site-specific incorporation of NPAAs during ribosomal protein synthesis, opening up new possibilities for producing large, modified proteins and peptides. asm.orgportlandpress.com These strategies collectively provide a rich toolbox for creating novel peptide-based drugs with superior "drug-like" properties. nih.gov

Advancements in Automated Synthesis Technologies for this compound Containing Peptides

The synthesis of peptides, especially those containing non-natural amino acids like norleucine, has been revolutionized by automation. creative-peptides.com Automated solid-phase peptide synthesis (SPPS) has transformed peptide production from a laborious manual process into a highly efficient and reproducible workflow. creative-peptides.combeilstein-journals.org Modern automated synthesizers offer precise control over reaction conditions, minimize human error, and increase throughput, making them essential for both research and industrial-scale production. creative-peptides.com

A key advancement in this area is the integration of microwave-assisted synthesis. asymchem.com Microwave energy accelerates the chemical reactions involved in peptide bond formation, significantly reducing the time required for each coupling cycle while often maintaining high purity and yield. asymchem.commtoz-biolabs.com This speed is particularly advantageous for the synthesis of long or complex peptides, including those incorporating specialized building blocks like this compound. mtoz-biolabs.com

Automated systems are also becoming more versatile, with software and hardware that allow for complex, pre-programmed synthesis protocols. biotage.com This enables the straightforward incorporation of not just standard Fmoc-amino acids but also a wide variety of modified residues, including D-amino acids and other non-proteinogenic structures. frontiersin.org The Fmoc/tBu protecting group strategy is predominantly used in these automated systems due to its milder reaction conditions compared to the alternative Boc/Bn strategy, which is crucial for preserving the integrity of sensitive or complex side chains and modifications during synthesis. frontiersin.orgbeilstein-journals.org These technological improvements continue to push the boundaries of what is possible in synthetic peptide chemistry, facilitating the creation of novel peptide constructs with tailored properties. openaccessjournals.com

Q & A

Q. What are the optimal conditions for incorporating Fmoc-DL-Nle-OH into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is integrated into SPPS using standard Fmoc-chemistry protocols. Activation is typically achieved with coupling reagents such as HOBt/DIC or HATU/DIPEA in DMF. The reaction pH should be maintained between 8–9 using DIEA to ensure efficient deprotection of the Fmoc group with 20% piperidine. Coupling efficiency can be monitored via the Kaiser test or ninhydrin assay. For racemic mixtures (DL-form), extended coupling times (1–2 hours) may improve incorporation due to steric hindrance .

Q. How can researchers purify this compound after synthesis?

- Methodological Answer : Post-synthesis purification involves reverse-phase HPLC using a C18 column with a gradient elution system (e.g., water/acetonitrile + 0.1% TFA). Analytical TLC (silica gel, 10% MeOH/DCM) or HPLC (≥98% purity threshold) should confirm purity. For large-scale purification, recrystallization from ethanol/water mixtures (1:3 v/v) is effective. Storage at 2–8°C under inert gas (argon) prevents degradation .

Q. What analytical methods are recommended for assessing this compound stability under varying pH conditions?

- Methodological Answer : Stability studies should use:

- HPLC : Monitor degradation peaks under acidic (pH 3–5) or basic (pH 9–11) conditions.

- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS identifies hydrolysis products (e.g., free Norleucine).

- Circular Dichroism (CD) : Assess conformational changes in peptide backbones incorporating DL-Nle residues.

Avoid prolonged exposure to bases (e.g., piperidine >30 min), as this may cleave the Fmoc group prematurely .

Advanced Research Questions

Q. How can researchers resolve racemic mixtures when using this compound in chiral peptide synthesis?

- Methodological Answer : To isolate enantiomers:

- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol (95:5) mobile phases.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze L- or D-forms in aqueous-organic biphasic systems.

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral counterions (e.g., L-tartaric acid).

Racemic mixtures may introduce conformational heterogeneity in peptides, requiring stringent analytical validation (e.g., 2D-NMR) .

Q. What strategies mitigate low coupling efficiency of this compound in sterically hindered peptide sequences?

- Methodological Answer :

- Double Coupling : Repeat activation steps with fresh reagents.

- Microwave-Assisted Synthesis : Apply 25–50 W at 50°C for 10–15 minutes to enhance reaction kinetics.

- Backbone Amide Linker (BAL) Strategy : Temporarily protect the Nle side chain to reduce steric clash.

Monitor real-time via FT-IR spectroscopy (amide I/II bands) to confirm bond formation .

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer : Solubility variations arise from:

- Solvent Polarity : this compound dissolves in DMSO (250 mg/mL) but precipitates in aqueous buffers (pH <5).

- Temperature Dependence : Heating to 40°C improves solubility in DMF by 30%.

- Counterion Effects : Trifluoroacetate (TFA) salts enhance aqueous solubility vs. free acid forms.

Always pre-equilibrate solvents with nitrogen to prevent oxidation .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting NMR data for this compound in deuterated solvents?

- Methodological Answer :

- Deuterated DMSO vs. CDCl₃ : In DMSO-d₆, the Fmoc aromatic protons (δ 7.2–7.8 ppm) may overlap with residual solvent signals. Use CDCl₃ for clearer resolution of α-protons (δ 4.3–4.5 ppm).

- Racemic Splitting : DL-forms show duplicated signals for CH3 groups (δ 0.8–1.1 ppm) in ¹H NMR.

- 13C NMR : Confirm stereochemistry via DEPT-135 (C-2 at δ 55–57 ppm). Cross-reference with PubChem spectra for validation .

Q. Why do mass spectrometry (MS) results sometimes show unexpected adducts for this compound?

- Methodological Answer : Common adducts include:

- Sodium/Potassium Adducts ([M+Na]⁺, [M+K]⁺): Mitigate by adding 0.1% formic acid to ionize as [M+H]⁺.

- Dimer Formation : Occurs in high-concentration MALDI-TOF samples. Dilute to <1 mg/mL in α-cyano-4-hydroxycinnamic acid matrix.

Use high-resolution MS (HRMS) with ±5 ppm accuracy to distinguish isotopic patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.